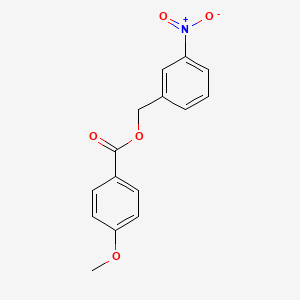![molecular formula C21H17FN2O B5800744 N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B5800744.png)
N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide, also known as LSN2478186, is a small molecule drug that has been developed as a potential treatment for various diseases, including cancer and neurological disorders.
Mécanisme D'action
The mechanism of action of N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide involves the inhibition of a specific protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of many oncogenic proteins, making it an attractive target for cancer therapy. In addition, Hsp90 has been implicated in the pathogenesis of various neurological disorders, making it a potential target for neuroprotective therapies.
Biochemical and Physiological Effects
N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide has been shown to have several biochemical and physiological effects in preclinical models. In cancer research, N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. In neurological research, N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide has been shown to reduce neuroinflammation and oxidative stress, as well as improve cognitive function and motor deficits.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide in lab experiments is its high potency and specificity for Hsp90 inhibition, which allows for the precise modulation of Hsp90-dependent pathways. In addition, N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of using N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide is its relatively low solubility in aqueous solutions, which may require the use of organic solvents or other solubilization methods.
Orientations Futures
There are several future directions for the development of N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide as a therapeutic agent. In cancer research, N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide could be further optimized for specific cancer types and combined with other anti-cancer agents for enhanced efficacy. In neurological research, N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide could be tested in clinical trials for the treatment of Alzheimer's disease and Parkinson's disease. In addition, the potential use of N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide in other diseases, such as infectious diseases and autoimmune disorders, could be explored. Overall, N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide represents a promising candidate for the development of novel therapeutics for various diseases.
Méthodes De Synthèse
The synthesis of N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide involves several steps, including the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. The resulting compound is then reacted with N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]amine to produce N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide. The overall yield of the synthesis is around 50%, and the purity of the final product is typically greater than 95%.
Applications De Recherche Scientifique
N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide has been studied extensively in preclinical models of cancer and neurological disorders. In cancer research, N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide has shown promising results in inhibiting the growth and proliferation of various cancer cell lines, including breast, lung, and pancreatic cancer. In neurological research, N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[3-(1,3-dihydroisoindol-2-yl)phenyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O/c22-20-11-4-3-10-19(20)21(25)23-17-8-5-9-18(12-17)24-13-15-6-1-2-7-16(15)14-24/h1-12H,13-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTRZSUMOVNQQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC=CC(=C3)NC(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-3-nitrobenzaldehyde {4-[(4-methoxyphenyl)amino]-6-methyl-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5800663.png)

![N-(3,4-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5800673.png)
![5-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5800675.png)
![2-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzonitrile](/img/structure/B5800676.png)
![N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide](/img/structure/B5800681.png)
![methyl 3-[(anilinocarbonyl)amino]-2-methylbenzoate](/img/structure/B5800689.png)
![N'-[(2,5-dichlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800694.png)

![N-[3-(methylthio)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5800707.png)


![methyl 5-(2-thienyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5800748.png)
